molecular formula C13H16N2O2 B12900971 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate

1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate

Cat. No.: B12900971
M. Wt: 232.28 g/mol
InChI Key: GEVFDRSMRXOPEK-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of three methyl groups and a benzoate ester group, making it a unique derivative of pyrazole.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst. The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The benzoate ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the pyrazole ring.

Scientific Research Applications

1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-1H-pyrazole: A similar compound with three methyl groups but lacking the benzoate ester group.

    1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with different substituents on the pyrazole ring.

Uniqueness

1,2,5-Trimethyl-2,3-dihydro-1H-pyrazol-3-yl benzoate is unique due to the presence of both the benzoate ester group and the specific arrangement of methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(1,2,5-trimethyl-3H-pyrazol-3-yl) benzoate

InChI

InChI=1S/C13H16N2O2/c1-10-9-12(15(3)14(10)2)17-13(16)11-7-5-4-6-8-11/h4-9,12H,1-3H3

InChI Key

GEVFDRSMRXOPEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(N1C)C)OC(=O)C2=CC=CC=C2

Origin of Product

United States

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